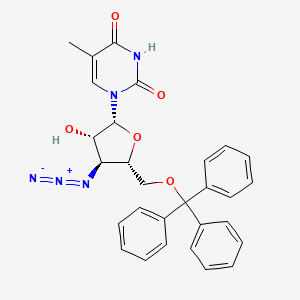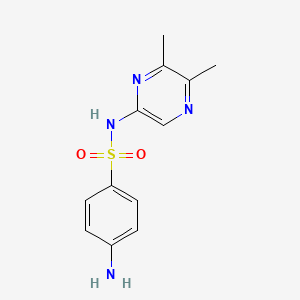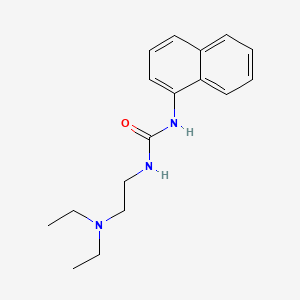
1-(3-Azido-3-deoxy-5-O-trityl-beta-D-arabinofuranosyl)thymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Azido-3-deoxy-5-O-trityl-beta-D-arabinofuranosyl)thymine is a synthetic nucleoside analog It is characterized by the presence of an azido group at the 3’ position and a trityl group at the 5’ position of the arabinofuranosyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Azido-3-deoxy-5-O-trityl-beta-D-arabinofuranosyl)thymine typically involves multiple steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of the arabinofuranosyl moiety are protected using trityl chloride in the presence of a base such as pyridine.
Introduction of the Azido Group: The protected intermediate is then treated with azidotrimethylsilane (TMSN3) in the presence of a catalyst like tin(IV) chloride to introduce the azido group at the 3’ position.
Deprotection: The final step involves the removal of the trityl protecting group using an acid such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Azido-3-deoxy-5-O-trityl-beta-D-arabinofuranosyl)thymine undergoes several types of chemical reactions:
Substitution Reactions: The azido group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the thymine moiety, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Azidotrimethylsilane (TMSN3), tin(IV) chloride
Reduction: Hydrogen, palladium catalyst
Oxidation: Potassium permanganate
Major Products
Substitution: Amino or thiol derivatives
Reduction: Amino derivative
Oxidation: Oxidized thymine derivatives
Wissenschaftliche Forschungsanwendungen
1-(3-Azido-3-deoxy-5-O-trityl-beta-D-arabinofuranosyl)thymine has several scientific research applications:
Antiviral Research: It is studied for its potential to inhibit viral replication, particularly in the context of HIV and other retroviruses.
Anticancer Research: The compound is explored for its ability to interfere with DNA synthesis in cancer cells, making it a candidate for chemotherapy.
Chemical Biology: It is used as a tool to study nucleic acid interactions and modifications.
Drug Development: The compound serves as a lead molecule for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(3-Azido-3-deoxy-5-O-trityl-beta-D-arabinofuranosyl)thymine involves its incorporation into DNA or RNA, leading to chain termination. The azido group at the 3’ position prevents the addition of subsequent nucleotides, thereby inhibiting nucleic acid synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog with antiviral properties.
2’,3’-Dideoxyinosine (ddI): Used in the treatment of HIV.
2’,3’-Dideoxycytidine (ddC): Another antiviral nucleoside analog.
Uniqueness
1-(3-Azido-3-deoxy-5-O-trityl-beta-D-arabinofuranosyl)thymine is unique due to the presence of both the azido and trityl groups, which confer specific chemical properties and reactivity. The trityl group provides stability and protection during synthesis, while the azido group is crucial for its biological activity.
Eigenschaften
CAS-Nummer |
128269-50-1 |
|---|---|
Molekularformel |
C29H27N5O5 |
Molekulargewicht |
525.6 g/mol |
IUPAC-Name |
1-[(2R,3S,4S,5S)-4-azido-3-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C29H27N5O5/c1-19-17-34(28(37)31-26(19)36)27-25(35)24(32-33-30)23(39-27)18-38-29(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,23-25,27,35H,18H2,1H3,(H,31,36,37)/t23-,24-,25+,27-/m1/s1 |
InChI-Schlüssel |
TWNMXQWDAYXXFF-HIQYAUPDSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-])O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine](/img/structure/B12807086.png)
